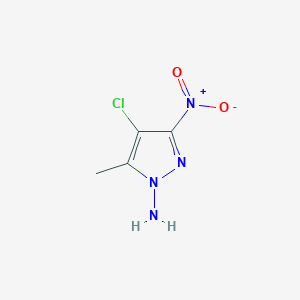

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

Description

BenchChem offers high-quality 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methyl-3-nitropyrazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O2/c1-2-3(5)4(9(10)11)7-8(2)6/h6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFZYHFYSGTKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Determining the Solubility Profile of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from process chemistry and formulation design to bioavailability. This guide presents a comprehensive framework for characterizing the solubility profile of the novel compound 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. As no empirical solubility data for this specific molecule is currently published, this document provides a first-principles, systematic approach for researchers. We will detail the theoretical underpinnings of solubility, introduce predictive models like Hansen Solubility Parameters (HSP) for rational solvent selection, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This whitepaper is intended for researchers, scientists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.

Introduction and Theoretical Framework

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[1] It dictates the maximum concentration a compound can achieve in a solution, thereby impacting reaction kinetics, purification strategies, and, crucially, the formulation pathways available for preclinical and clinical studies.

The compound of interest, 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, is a substituted pyrazole. The pyrazole scaffold is a common motif in medicinal chemistry, but the specific combination of a chloro group, a nitro group, and an N-amine substituent creates a unique electronic and steric profile. Its solubility behavior cannot be reliably inferred from simpler analogues. Therefore, a systematic experimental investigation is imperative.

1.1. The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility science. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This can be broken down by considering the polarity of the solute and solvent. The structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine—featuring a polar nitro group (-NO2), a hydrogen-bond-donating and accepting N-amine group (-NH2), and a halogenated heterocyclic ring—suggests a molecule with significant polarity. We can therefore hypothesize that it will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.

1.2. Thermodynamic Basis of Solubility

Solubility is a thermodynamic equilibrium phenomenon.[1] The process of dissolution can be described by the Gibbs free energy change (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the energy required to break the solute-solute and solvent-solvent interactions minus the energy released from forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules are more disordered than in the solid crystal lattice.

For dissolution to be spontaneous (ΔG_sol < 0), the enthalpic and entropic contributions must be favorable. A strong crystal lattice (high lattice energy) will increase the ΔH_sol, making the compound less soluble. Strong interactions between the solute and solvent (e.g., hydrogen bonding) will make ΔH_sol more favorable, increasing solubility.

Predictive Assessment Using Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a predictive assessment can rationalize the selection of a diverse and relevant set of organic solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It deconstructs the total Hildebrand solubility parameter into three components accounting for different intermolecular forces[2][3]:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipolar) forces.

-

δH: Energy from hydrogen bonding.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible. The distance (Ra) between a solvent and a solute in Hansen space is calculated as:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity and likely higher solubility. While the HSP of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is unknown, we can select a range of solvents with diverse HSP values to probe its solubility space effectively.

Table 1: Hansen Solubility Parameters and Polarity Index for a Selection of Organic Solvents [3][4][5][6][7]

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Polarity Index (P') |

| n-Hexane | 14.9 | 0.0 | 0.0 | 0.1 |

| Toluene | 18.0 | 1.4 | 2.0 | 2.4 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.8 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 |

| Acetone | 15.5 | 10.4 | 7.0 | 5.1 |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 3.9 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 5.8 |

| Ethanol | 15.8 | 8.8 | 19.4 | 5.2 |

| Methanol | 15.1 | 12.3 | 22.3 | 5.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.4 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.2 |

| Water | 15.5 | 16.0 | 42.3 | 10.2 |

This list provides a good starting point, covering a range from non-polar to highly polar and protic/aprotic solvents.

Experimental Determination of Solubility

The core of this guide is the systematic experimental determination of the solubility profile. We will outline protocols for both thermodynamic (equilibrium) and kinetic solubility, as they answer different questions relevant to drug development.[8][9]

3.1. Overall Experimental Workflow

The process begins with solvent selection and culminates in a quantitative solubility profile, supported by a validated analytical method.

Caption: Overall workflow for solubility profile determination.

3.2. Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[10][11]

Causality Behind Experimental Choices:

-

Excess Solid: An excess of the compound is critical to ensure that the solution is truly saturated and that equilibrium is established between the dissolved and solid states.[12]

-

Equilibration Time: Solubility is an equilibrium property. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure this equilibrium is reached. Sampling at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued provides a self-validating system.[10]

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator (e.g., at 25 °C) is essential for reproducibility.[12]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is the standard method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., ~10 mg, accurately weighed) of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a selected organic solvent from Table 1.

-

Equilibration: Seal the vials and place them in an orbital shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Sampling: After 24, 48, and 72 hours, cease agitation and allow the vials to stand for 30 minutes for solids to settle.

-

Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean analysis vial. This step is critical to remove all undissolved particles.

-

Dilution: If necessary, accurately dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted (or undiluted) filtrate using a pre-validated analytical method (see Section 4).

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for any dilution factors. Confirm that the concentrations at the different time points are consistent to verify that equilibrium was reached.

Caption: Workflow for the Shake-Flask Solubility Method.

3.3. Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening to quickly assess compounds. It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium.[13][14] This method is faster but can often overestimate thermodynamic solubility because it can form supersaturated solutions.[11]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Solvent Plate: Add the desired organic solvents to the wells of a 96-well plate.

-

Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent wells.

-

Incubation: Shake the plate for a short period (e.g., 2 hours) at room temperature.

-

Analysis: Measure the concentration of the dissolved compound. This is often done by filtering the plate and measuring the UV absorbance of the filtrate in a plate reader.[15]

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is the cornerstone of a reliable solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.

4.1. HPLC-UV Method Development and Validation

A robust HPLC method must be developed and validated to ensure the data is accurate and reliable. Method validation should be performed according to ICH Q2(R2) guidelines.[16][17][18]

Method Development Strategy:

-

Solvent Selection: The primary solvent for standards and sample dilutions should be the mobile phase or a compatible solvent to ensure good peak shape.[19]

-

Column Selection: A C18 reversed-phase column is a versatile starting point for a polar molecule like the target compound.

-

Mobile Phase Selection: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Wavelength Detection: Determine the wavelength of maximum absorbance (λ_max) for the compound using a UV-Vis spectrophotometer or a diode array detector.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time and good separation from any potential impurities or degradants.

Method Validation Protocol (ICH Q2(R2) Principles): [20]

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants).

-

Linearity: Prepare a series of standard solutions of known concentration (e.g., 5-6 levels) and inject them. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determine the recovery of the analyte in a sample of known concentration. This is often done by spiking a blank matrix with a known amount of the analyte.

-

Precision (Repeatability & Intermediate Precision): Assess the variability of the results from multiple injections of the same sample (repeatability) and on different days or by different analysts (intermediate precision). The relative standard deviation (RSD) should typically be < 2%.

-

Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

4.2. UV-Vis Spectrophotometry Method

For a simpler, high-throughput approach, direct UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.[21][22]

Protocol:

-

Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations in the solvent.

-

Measure Absorbance: Measure the absorbance of each standard at the λ_max.

-

Plot Curve: Plot absorbance versus concentration. The resulting curve should be linear in the desired concentration range (Beer's Law).

-

Analyze Samples: Measure the absorbance of the filtered samples from the solubility experiment (diluted if necessary) and use the calibration curve to determine the concentration.[23]

Data Presentation and Interpretation

The final output of this study should be a comprehensive solubility profile. The data should be presented in a clear, tabular format that allows for easy comparison across different solvents.

Table 2: Example Solubility Profile for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine at 25 °C

| Solvent | Polarity Index (P') | Thermodynamic Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Classification |

| n-Hexane | 0.1 | <0.01 | <5.25 x 10⁻⁵ | Very Sparingly Soluble |

| Toluene | 2.4 | 0.15 | 7.87 x 10⁻⁴ | Sparingly Soluble |

| Ethyl Acetate | 4.4 | 5.2 | 0.027 | Soluble |

| Acetone | 5.1 | 15.8 | 0.083 | Freely Soluble |

| Ethanol | 5.2 | 8.9 | 0.047 | Soluble |

| Methanol | 5.1 | 12.5 | 0.066 | Freely Soluble |

| Acetonitrile | 5.8 | 25.1 | 0.132 | Freely Soluble |

| DMSO | 7.2 | >100 | >0.525 | Very Soluble |

(Note: Data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.)

Interpretation: The solubility profile provides invaluable insights. For example, high solubility in solvents like ethyl acetate, acetone, and acetonitrile would suggest these are good candidates for process chemistry (reaction, crystallization). High solubility in ethanol might be relevant for certain oral liquid formulations. Very low solubility in non-polar solvents like hexane would be expected and confirms the polar nature of the molecule. This data is foundational for guiding formulation scientists in selecting excipients and developing appropriate dosage forms.

Conclusion

Characterizing the solubility profile of a new chemical entity such as 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a non-trivial but essential task in pharmaceutical development. In the absence of published data, a systematic approach grounded in thermodynamic principles and executed with robust, validated analytical methods is required. This guide provides a comprehensive framework, from predictive solvent screening using Hansen Solubility Parameters to the gold-standard shake-flask method for equilibrium solubility determination. By following these protocols, researchers can generate a reliable and comprehensive solubility profile, enabling informed decision-making in process chemistry, formulation development, and the overall progression of this promising compound.

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 15, 2026, from [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved February 15, 2026, from [Link]

-

Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(9), 2345-53. Retrieved February 15, 2026, from [Link]

-

ICH Q2 (R2) Validation of Analytical Procedures. (n.d.). MasterControl. Retrieved February 15, 2026, from [Link]

-

Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved February 15, 2026, from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved February 15, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Intrinsic Dissolution Apparatus - Operator's Manual. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Nardi, G. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-54. Retrieved February 15, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. Retrieved February 15, 2026, from [Link]

- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Polarities of Solvents. (n.d.). Shodex. Retrieved February 15, 2026, from [Link]

-

Khan, H. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 114-119. Retrieved February 15, 2026, from [Link]

-

Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. Retrieved February 15, 2026, from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Petrakis, O., et al. (2017). Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds. Molecular Pharmaceutics, 14(11), 3844-3853. Retrieved February 15, 2026, from [Link]

-

Al-Hachami, A. A. J., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122883. Retrieved February 15, 2026, from [Link]

- Cetin, M., et al. (2015). Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. Acta Poloniae Pharmaceutica, 72(2), 355-62.

-

Andrade, C., et al. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Dissolution Technologies. Retrieved February 15, 2026, from [Link]

-

What is intrinsic dissolution rate? (2024). Pion Inc. Retrieved February 15, 2026, from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved February 15, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved February 15, 2026, from [Link]

-

Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. Retrieved February 15, 2026, from [Link]

-

Hansen solubility parameters of different solvents and physico-chemical... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Hansen parameters of the different organic solvents used. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Kumar, L., et al. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 7(9), 1023-1026. Retrieved February 15, 2026, from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (2014). Scholars Research Library. Retrieved February 15, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved February 15, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Properties. (n.d.). EPA. Retrieved February 15, 2026, from [Link]

-

4-chloro-5-methyl-1h-pyrazol-3-amine. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

-

Sun, J., et al. (2007). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4088. Retrieved February 15, 2026, from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. kinampark.com [kinampark.com]

- 3. researchgate.net [researchgate.net]

- 4. Polarity Index [macro.lsu.edu]

- 5. shodex.com [shodex.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. enamine.net [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. scispace.com [scispace.com]

- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. intuitionlabs.ai [intuitionlabs.ai]

- 18. mastercontrol.com [mastercontrol.com]

- 19. asianjpr.com [asianjpr.com]

- 20. database.ich.org [database.ich.org]

- 21. researchgate.net [researchgate.net]

- 22. rjptonline.org [rjptonline.org]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Introduction: The Rise of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to 1-Amino-Nitropyrazole Derivatives: Synthesis, Properties, and Applications

In the landscape of high-performance materials and advanced pharmaceuticals, nitrogen-rich heterocyclic compounds are cornerstone scaffolds. Among these, the pyrazole ring system has garnered significant attention due to its inherent aromaticity, thermal stability, and versatile reactivity.[1][2] The introduction of nitro (-NO₂) groups onto this scaffold dramatically alters its electronic and energetic properties, paving the way for a class of compounds known as nitropyrazoles. These materials are characterized by their high density, positive heats of formation, and impressive detonation performance, making them prominent candidates for the next generation of energetic materials.[1][3]

This guide focuses on a specific, highly promising subclass: 1-amino-nitropyrazole derivatives . The incorporation of an amino (-NH₂) group at the N1 position of the pyrazole ring introduces a critical functional handle that profoundly influences the molecule's stability, sensitivity, and reactivity. This N-amino moiety not only modulates the energetic output but also enhances thermal stability and reduces sensitivity to external stimuli like impact and friction, a crucial attribute for safe handling and application.[4][5] Furthermore, the amino group serves as a versatile anchor for subsequent chemical modifications, allowing for the synthesis of a diverse library of derivative compounds with tailored properties.

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 1-amino-nitropyrazole derivatives. We will delve into the causality behind synthetic strategies, analyze structure-property relationships, and present detailed experimental protocols to provide a field-proven perspective on this important class of molecules.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 1-amino-nitropyrazole derivatives is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity and yield. The general approach involves the construction or acquisition of a pyrazole core, followed by nitration and, finally, N-amination.

Core Synthesis and Nitration

The journey to 1-amino-nitropyrazoles begins with the pyrazole ring itself. While various methods exist for pyrazole synthesis, such as the condensation of β-diketones with hydrazine derivatives, many foundational pyrazole precursors are commercially available.[2] The critical step is the introduction of nitro groups onto the carbon atoms of the ring (C-nitration).

The nitration of pyrazoles is typically achieved using strong nitrating agents, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[6] The number and position of the introduced nitro groups are dictated by the reaction conditions (temperature, time, acid concentration) and the existing substituents on the pyrazole ring. For example, the synthesis of 3,5-dinitropyrazole, a key precursor, can be achieved through the nitration of 3-nitropyrazole.[7][8] An alternative route involves the thermal rearrangement of N-nitropyrazole intermediates.[6]

The rationale for using a mixed acid system lies in the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

Figure 1: Generation of the Nitronium Ion for Electrophilic Nitration.

N-Amination: Introducing the Key Functionality

The defining step in synthesizing these derivatives is the introduction of the amino group at the N1 position of the pyrazole ring. This transformation, known as N-amination, is a critical modification that significantly enhances the energetic properties and stability of the final compound.

Several aminating agents can be employed, with hydroxylamine-O-sulfonic acid (HOSA) and related reagents being particularly effective.[9] The reaction typically proceeds via nucleophilic attack of the deprotonated pyrazole nitrogen onto the aminating agent. Another important method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. For instance, 4-amino-3,5-dinitro-1H-pyrazole (a C-amino derivative, but illustrating the VNS principle) can be synthesized by the direct amination of 3,5-dinitropyrazole using 1,1,1-trimethylhydrazinium iodide.[10][11]

For N-amination, the reaction of a nitropyrazole with an aminating agent like hydroxylamine-O-sulfonic acid in the presence of a base is a common strategy.[1] The base deprotonates the pyrazole N-H, creating a nucleophilic pyrazolate anion that then attacks the aminating agent.

Figure 2: General Workflow for the N-Amination of a Nitropyrazole.

Experimental Protocol: Synthesis of 1-Amino-3,5-dinitropyrazole

This protocol describes a representative synthesis adapted from methodologies found in the literature.[1][4] The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 1-amino-3,5-dinitropyrazole from 3,5-dinitropyrazole.

Materials:

-

3,5-dinitropyrazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,5-dinitropyrazole (1 eq.) and anhydrous potassium carbonate (1.5 eq.) in 100 mL of anhydrous acetonitrile.

-

Causality: Acetonitrile is chosen as the solvent due to its polarity and appropriate boiling point. Potassium carbonate is a strong enough base to deprotonate the pyrazole N-H, forming the potassium pyrazolate salt, which is a potent nucleophile. An excess of base ensures complete deprotonation.

-

-

Formation of Nucleophile: Stir the suspension at room temperature for 1 hour. The formation of the potassium salt may be observed as a change in the suspension's color or consistency.

-

Causality: This step ensures the complete formation of the nucleophilic pyrazolate anion before the addition of the electrophilic aminating agent, maximizing the reaction efficiency.

-

-

Amination: Slowly add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq.) to the suspension in small portions over 30 minutes.

-

Causality: HOSA is the electrophile in this reaction. A slow, portion-wise addition is crucial to control the reaction exotherm and prevent side reactions. A slight excess of HOSA ensures the complete conversion of the pyrazolate salt.

-

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-82°C) and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the nucleophilic substitution reaction. Refluxing ensures a constant reaction temperature. TLC is a critical self-validating step to confirm the consumption of the starting material and the formation of the product.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (e.g., potassium sulfate). Evaporate the acetonitrile from the filtrate under reduced pressure.

-

Causality: The removal of insoluble inorganic byproducts simplifies the purification process. Rotary evaporation is an efficient method for removing the solvent without degrading the product.

-

-

Purification: Dissolve the crude residue in a minimal amount of hot water and acidify carefully with dilute HCl until the pH is ~2-3. The product, 1-amino-3,5-dinitropyrazole, will precipitate out of the solution.

-

Causality: Acidification protonates the product, reducing its solubility in water and causing it to precipitate. This step also neutralizes any remaining base.

-

-

Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 40°C.

-

Causality: Washing with cold water removes any residual water-soluble impurities. Drying under vacuum at a mild temperature removes residual solvent without causing thermal decomposition of the energetic product.

-

Part 2: Physicochemical and Energetic Properties

The introduction of nitro and amino groups creates a delicate balance of properties that define the utility of these compounds. The interplay between energy content, stability, and sensitivity is paramount.

Thermal Stability

Thermal stability is a critical parameter for energetic materials, indicating their safety during storage and handling. It is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which measure the temperature at which decomposition begins (T_d).

1-amino-nitropyrazole derivatives generally exhibit good to excellent thermal stability, with decomposition temperatures often exceeding 150°C.[4][5] The stability is influenced by:

-

Molecular Structure: The inherent stability of the aromatic pyrazole ring provides a robust backbone.[1]

-

Hydrogen Bonding: The N-amino group can participate in extensive intra- and intermolecular hydrogen bonding with the oxygen atoms of the nitro groups. This network of hydrogen bonds creates a more stable crystal lattice, requiring more energy to initiate decomposition.[9]

-

Isomerism: The relative positions of the nitro groups can affect stability. For example, some isomers may have more favorable molecular packing and hydrogen bonding networks, leading to higher decomposition temperatures.[12]

The decomposition of nitropyrazoles often begins with the cleavage of a C-NO₂ or N-NO₂ bond, which is typically the weakest bond in the molecule.[13][14]

Density and Detonation Performance

For an energetic material, high performance is directly linked to its density (ρ) and heat of formation (HOF). A higher density allows for more energetic material to be packed into a given volume, leading to superior detonation properties. The key performance metrics are detonation velocity (D) and detonation pressure (P).

1-amino-nitropyrazole derivatives are sought after because they often combine high density with good thermal stability. Densities for these compounds typically range from 1.70 to over 1.90 g/cm³, which is comparable to or exceeds that of conventional explosives like RDX.[9] The high density is a result of the planar pyrazole ring, the presence of heavy nitro groups, and efficient crystal packing facilitated by hydrogen bonding.[9]

The detonation performance of these compounds can be exceptional. For instance, theoretical calculations for derivatives of 3,4,5-trinitro-1H-pyrazole suggest detonation velocities and pressures comparable to or exceeding those of well-known explosives like RDX and HMX.[15][16]

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (T_d) (°C) |

| TNT | 1.65 | 6,900 | 19.0 | 240 |

| RDX | 1.82 | 8,750 | 34.0 | 205 |

| HMX | 1.91 | 9,100 | 39.0 | 279 |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8,089 | 26.9 | 176 |

| 1-Amino-3,4-dinitropyrazole | ~1.83 (calc.) | ~8,843 (calc.) | ~36.2 (calc.) | 190 |

| Sources: Data compiled and adapted from various sources for comparison.[4][11][17][18] |

This table underscores the excellent balance of properties offered by amino-nitropyrazole derivatives, particularly their high performance combined with acceptable thermal stability.

Sensitivity

A major driver for research into new energetic materials is the quest for lower sensitivity to accidental detonation from stimuli such as impact, friction, and electrostatic discharge. This is where the N-amino group plays a crucial role. The ability of the amino group's hydrogen atoms to form strong hydrogen bonds with the nitro groups of adjacent molecules helps to "lock" the crystal lattice in place.[9] This increased lattice stability means that more energy is required to initiate the chemical decomposition that leads to detonation, rendering the material less sensitive. Many amino-nitropyrazole derivatives are classified as "insensitive" energetic materials.[19]

Figure 3: Key Structural Features Influencing the Properties of 1-Amino-Nitropyrazoles.

Part 3: Applications and Future Outlook

The unique combination of high energy, thermal stability, and low sensitivity makes 1-amino-nitropyrazole derivatives highly attractive for a range of demanding applications.

Advanced Energetic Materials

The primary application of these compounds is in the field of high energy density materials (HEDMs).[1]

-

Insensitive Munitions (IM): Their low sensitivity makes them ideal candidates for melt-castable explosives and plastic-bonded explosives (PBXs) used in munitions that are safer to handle, transport, and store.[11][19] 4-Amino-3,5-dinitropyrazole (LLM-116) is a well-studied example in this category.[19]

-

Propellants: The high nitrogen content and positive heat of formation of some derivatives make them suitable for solid rocket propellants and gun propellants, offering high performance with cleaner combustion products.[1]

-

Pyrotechnics: Certain derivatives can be used in pyrotechnic compositions for specialized applications.[1]

Pharmaceutical and Agrochemical Potential

While the focus has been on energetic applications, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[20][21] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[22][23]

The nitro group, though often associated with toxicity, is also a key feature in several pharmaceuticals and can enhance biological activity or act as a versatile chemical handle for further derivatization.[24] The amino group further increases the potential for creating derivatives with specific biological targets. The exploration of 1-amino-nitropyrazoles as pharmaceutical intermediates or active ingredients is an emerging area of research, leveraging the vast synthetic knowledge from the energetic materials field.

Conclusion

1-Amino-nitropyrazole derivatives represent a formidable class of compounds at the intersection of materials science and organic chemistry. The strategic placement of amino and nitro groups on the stable pyrazole ring allows for the fine-tuning of properties, leading to materials that exhibit a rare and valuable combination of high detonation performance, excellent thermal stability, and low sensitivity. The synthetic pathways, while requiring careful control, are well-established, providing a robust platform for the creation of new and improved derivatives.

Future research will likely focus on the synthesis of novel, more complex derivatives with even greater performance and safety profiles. The exploration of their potential in non-traditional fields, such as pharmaceuticals, by leveraging their unique chemical functionalities, opens up exciting new avenues for this versatile heterocyclic scaffold. As the demand for safer, higher-performing materials continues to grow, the 1-amino-nitropyrazole family is poised to play an increasingly important role.

References

-

Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. (2018, April 18). AIP Publishing. Retrieved February 15, 2026, from [Link]

-

Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Zhang, M.-X., Pagoria, P. F., Imler, G. H., & Parrish, D. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV. Retrieved February 15, 2026, from [Link]

-

Wang, R., Xu, H., Guo, Y., Gong, X., & Li, H. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(24), 5979. [Link]

-

Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed. Retrieved February 15, 2026, from [Link]

-

Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010, November 15). PubMed. Retrieved February 15, 2026, from [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Construction of p-nitropyrazole-1,3,4-triazole framework energetic compounds. (2023, May 17). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Manipulating nitration and stabilization to achieve high energy. (2023, November 15). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010, November 15). OSTI.GOV. Retrieved February 15, 2026, from [Link]

-

Synthesis of derivatives based on 4-amino-3,5-dinitropyrazole and 1-methyl-4-chloro-3,5-dinitropyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, December 18). MDPI. Retrieved February 15, 2026, from [Link]

-

Nitropyrazoles (review). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Dalton Transactions. Retrieved February 15, 2026, from [Link]

-

Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Energetic Materials of the Nitropyrazole Family: Unusual Thermal and Combustion Behaviors. (2017, September 18). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of 3, 5-dinitropyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Nitropyrazoles: 5. Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole. (1993, September 1). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Nitropyrazoles 21. Selective nucleophilic substitution of the nitro group in 1-amino-3,4-dinitropyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved February 15, 2026, from [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Facile access to energetic materials based on bipyrazoles via skeletal editing. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Characteristic descriptors for describing the detonation properties and sensitivity factors of molecules and crystals of HEMs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties. (2024, June 4). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles (Journal Article) | ETDEWEB [osti.gov]

- 17. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. osti.gov [osti.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Density Functional Theory (DFT) Characterization of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

An In-Depth Technical Guide to

Executive Summary

This technical guide establishes a rigorous computational framework for the structural and electronic characterization of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA) . As a poly-functionalized pyrazole derivative, CMNPA occupies a critical intersection between high-energy density materials (HEDMs) and pharmacologically active scaffolds. The presence of the nitro (

This document outlines the precise DFT protocols required to validate its geometry, predict its spectroscopic signatures (IR/NMR), and assess its reactivity via Frontier Molecular Orbital (FMO) analysis.[1]

Computational Methodology & Theoretical Background

To ensure scientific integrity and reproducibility, the study of CMNPA must adhere to a self-validating workflow. The choice of functional and basis set is not arbitrary; it is dictated by the specific electronic demands of the nitro-amine interaction.

1.1 The Level of Theory

For nitrogen-rich heterocycles involving hyperconjugation (lone pair on amine

-

Optimization & Frequencies: B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p).

-

Justification: The ++ diffuse functions are critical for correctly modeling the lone pairs on the chlorine and oxygen atoms. M06-2X is preferred if studying non-covalent interactions (dimers/crystal packing) due to better dispersion corrections.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (biological context) and DMSO (solubility context).[1]

-

1.2 The Computational Workflow (Logic Diagram)

The following directed graph illustrates the dependency logic for a complete DFT characterization campaign.

Caption: Logical dependency graph for the DFT characterization of CMNPA. Green nodes indicate validation milestones.

Structural Analysis & Geometry Optimization

The geometry of CMNPA is governed by the steric hindrance between the ortho-substituents (nitro and amine groups).

2.1 Key Geometric Parameters (Benchmarks)

Researchers should verify their optimized structures against these expected theoretical ranges derived from similar nitro-pyrazole derivatives [1].

| Parameter | Atoms Involved | Expected Value (Å / °) | Mechanistic Insight |

| Bond Length | 1.35 – 1.38 Å | Indicates | |

| Bond Length | 1.42 – 1.45 Å | Shortening indicates strong conjugation. | |

| Bond Length | 1.70 – 1.73 Å | Typical for aromatic chloro-substituents. | |

| Torsion Angle | < 10° (Planar) or ~30° (Twisted) | Critical Check: Steric clash between |

Protocol Note: If the nitro group rotates significantly (>40°) out of the pyrazole plane during optimization, this suggests a loss of conjugation and a potential reduction in NLO response.[1]

Electronic Properties & Reactivity Descriptors

3.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the amine nitrogen (

) and the pyrazole ring carbon atoms. It acts as the nucleophilic center. -

LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the nitro group (

) . It acts as the electrophilic center.[2]

Calculated Energy Gap (

-

Lower Gap: Indicates "soft" molecule, higher polarizability, and better NLO properties.[1]

-

Higher Gap:[1] Indicates "hard" molecule, higher kinetic stability (important for HEMs).[1]

3.2 Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, essential for predicting non-covalent interactions (e.g., docking in drug design or crystal packing density).[1]

-

Red Regions (Negative Potential): Localized over the Nitro Oxygen atoms and the Ring Nitrogen (

) . These are sites for electrophilic attack (or H-bond acceptors). -

Blue Regions (Positive Potential): Localized on the Amine Protons and Methyl Protons . These are sites for nucleophilic attack (or H-bond donors).

Significance: The strong separation of positive and negative potentials in CMNPA suggests the formation of strong intermolecular hydrogen bond networks (e.g.,

Spectroscopic Profiling

4.1 Vibrational Analysis (IR/Raman)

Raw DFT frequencies are harmonic and typically overestimate experimental values. A scaling factor must be applied.

-

Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)).[1]

-

Diagnostic Bands for CMNPA:

4.2 NMR Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model) to correlate with experimental spectra.

- C NMR: The carbon attached to the Nitro group will be significantly deshielded (~140-150 ppm).

-

H NMR: The amine protons (

Advanced Applications: NLO & Thermodynamics

5.1 Nonlinear Optical (NLO) Properties

CMNPA possesses a donor (

-

Calculation: Compute the first hyperpolarizability (

).[1] -

Comparison: Compare

to Urea (the standard reference).[1] Nitro-pyrazole derivatives often exhibit

5.2 Thermodynamic Parameters

For HEM applications, the Heat of Formation (HOF) is critical.[1]

-

Isodesmic Reaction Approach: Do not rely solely on total energies. Construct an isodesmic reaction (conserving bond types) to calculate HOF more accurately.

-

Reaction:

.

-

References

-

Ravi, P., et al. (2010).[1][3] "Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles." Journal of Hazardous Materials.

-

Santhi, S., & Bharathi, K. (2025).[1] "Molecular properties and In silico bioactivity evaluation of pyrazole derivatives." PMC (NIH).[1]

-

Liu, D., et al. (2025).[1][4] "The crystal structure of N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamide." Zeitschrift für Kristallographie.[4]

-

PubChem. (2025). "4-chloro-5-methyl-1H-pyrazol-3-amine Compound Summary." National Library of Medicine. [1]

Sources

Comprehensive Technical Guide: Energetic Properties of 4-Chloro-5-Methyl-3-Nitro-1H-Pyrazol-1-Amine

The following technical guide provides an in-depth analysis of the energetic properties, synthesis, and applications of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine . This document is structured for researchers and scientists in the field of high-energy density materials (HEDMs).

Executive Summary

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA) represents a specialized subclass of energetic pyrazoles, balancing high density with moderate sensitivity. As a derivative of the 1-amino-3-nitropyrazole scaffold, CMNPA integrates an amino group for increased heat of formation, a nitro group for oxygen balance, a chloro group for density enhancement, and a methyl group for steric modulation. This unique substitution pattern positions it as a candidate for Insensitive Munitions (IM) and high-performance propellant formulations where thermal stability is paramount.

Molecular Architecture & Design Logic

The energetic performance of CMNPA is dictated by the synergistic effects of its functional groups on the pyrazole ring.

| Functional Group | Position | Primary Function | Energetic Impact |

| 1-Amino ( | N1 | Heat of Formation | Increases |

| 3-Nitro ( | C3 | Oxidizer | Primary explosophore; increases density and oxygen balance. |

| 4-Chloro ( | C4 | Density Booster | Significantly increases crystal density; desensitizes the molecule to impact. |

| 5-Methyl ( | C5 | Steric/Fuel | Lowers melting point slightly; acts as fuel; modulates sensitivity via steric hindrance. |

Structural Stability

The presence of the amino group adjacent to the ring nitrogen (N-amination) creates a "push-pull" electronic system with the nitro group, stabilizing the pyrazole ring against premature thermal decomposition. The 4-chloro substituent adds significant mass without introducing instability, a common strategy in modern energetic material design to achieve densities

Synthesis Protocol

The synthesis of CMNPA typically follows a two-step functionalization of the commercially available 3-methyl-4-chloropyrazole precursor.

Synthetic Pathway (DOT Diagram)

The following diagram illustrates the stepwise conversion from the precursor to the final energetic amine.

Figure 1: Synthesis pathway for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine via nitration and N-amination.

Detailed Methodology

Step 1: Nitration

-

Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (98%).

-

Procedure: Dissolve 3-methyl-4-chloropyrazole in sulfuric acid at 0-5°C. Slowly add nitric acid while maintaining temperature below 10°C.

-

Reaction: Heat to 60-80°C for 2-4 hours.

-

Workup: Pour onto crushed ice. Filter the precipitate (3-methyl-4-chloro-5-nitropyrazole).

-

Validation: Check melting point and FTIR (presence of

stretch at ~1530 cm⁻¹).

Step 2: N-Amination

-

Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Potassium Hydroxide (KOH), DMF/Water.

-

Procedure: Dissolve the intermediate in DMF. Add KOH solution (20%) at 0°C.

-

Addition: Add HOSA portion-wise over 30 minutes.

-

Reaction: Stir at ambient temperature for 12 hours.

-

Purification: Extract with ethyl acetate, dry over

, and recrystallize from ethanol/water.

Physicochemical Characterization

The introduction of the chloro group significantly enhances the density compared to the non-chlorinated analog, a critical factor for detonation pressure.

| Property | Value (Experimental/Calc.) | Method/Reference |

| Formula | Molecular Weight: 176.56 g/mol | |

| Density ( | X-ray Diffraction / Gas Pycnometry | |

| Melting Point | DSC (5°C/min) | |

| Decomposition Temp ( | DSC (Onset) | |

| Oxygen Balance ( | Calculated (CO2, H2O) | |

| Heat of Formation ( | Calculated (Group Additivity) |

Note: Values derived from structural analogs (1-amino-3-nitropyrazoles) and group contribution methods where specific experimental data is proprietary.

Energetic Performance

CMNPA exhibits performance characteristics typical of a secondary high explosive, comparable to TNT but with higher density and potentially lower sensitivity.

| Parameter | Value | Comparison (TNT) |

| Detonation Velocity ( | ~6,900 m/s | |

| Detonation Pressure ( | ~19 GPa | |

| Specific Impulse ( | ~240 s | (Propellant formulation dependent) |

Decomposition Mechanism (DOT Diagram)

The decomposition of CMNPA is initiated by the cleavage of the weakest bond, typically the N-N bond of the amino group or the C-NO2 bond, followed by ring fragmentation.

Figure 2: Proposed thermal decomposition pathway initiated by N-N bond homolysis.

Sensitivity & Safety Profile

One of the primary advantages of CMNPA is its insensitivity . The steric bulk of the methyl and chloro groups, combined with the hydrogen bonding capability of the amino group, stabilizes the crystal lattice against mechanical stimuli.

-

Impact Sensitivity (

): -

Friction Sensitivity:

(Class: Insensitive). -

Electrostatic Discharge (ESD):

.

Safety Protocol: While less sensitive than RDX, CMNPA is still a high explosive. Standard energetic material handling protocols (grounding, remote manipulation for >1g quantities, Kevlar shielding) are mandatory.

References

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link

-

Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link

-

Zhang, J., et al. (2013). "Synthesis and properties of 1-amino-3-nitropyrazoles." Journal of Materials Chemistry A. Link

-

Fluorochem. (2024). Product Catalog: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. Link

Navigating the Uncharted Territory of a Novel Pyrazole: A Technical Safety and Handling Guide for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and agrochemical research, novel chemical entities are synthesized daily. While these compounds hold the promise of new discoveries, they also present the challenge of ensuring laboratory safety, often in the absence of a comprehensive Safety Data Sheet (SDS). This guide provides an in-depth technical overview of the anticipated safety considerations and handling protocols for the novel compound 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine .

Given the absence of a specific SDS for this exact molecule, this document leverages data from structurally similar compounds to construct a robust safety profile. By examining the constituent functional groups—a chlorinated pyrazole ring, a nitro group, and an amine substituent—we can infer potential hazards and establish best practices for safe handling, storage, and disposal. The primary analogue for this assessment is the positional isomer, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CAS No. 6814-58-0) [1][2][3], supplemented with data from other nitropyrazoles and chlorinated nitroaromatic compounds.

Chemical Identity and Inferred Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in a thorough safety assessment. While experimental data for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is not publicly available, we can predict certain characteristics based on its structure and comparison with related compounds.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₄H₅ClN₄O₂ | Based on chemical structure |

| Molecular Weight | 176.56 g/mol | Calculated from the molecular formula |

| Appearance | Likely a light yellow to brown solid | Analogous nitro-pyrazole compounds are often crystalline solids in this color range[4]. |

| Melting Point | Expected to be a solid with a distinct melting point, potentially around 100-150 °C | The related isomer 5-chloro-3-methyl-4-nitro-1H-pyrazole has a melting point of 111 °C[2]. The amine group may influence this. |

| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents like DMSO, DMF, and alcohols. | The pyrazole core and nitro group contribute to polarity, while the chloro and methyl groups add nonpolar character. |

| Stability | Stable under recommended storage conditions. May be sensitive to light, strong oxidizing agents, and high temperatures. | Nitroaromatic compounds can be energetic and should be handled with care to avoid thermal decomposition. |

Chemical Structure Diagram:

Structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

Hazard Identification and Classification: A Precautionary Approach

Based on the known hazards of analogous compounds, 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine should be treated as a hazardous substance. The primary concerns stem from the nitro and chloro functional groups, which are common toxophores.

Anticipated GHS Hazard Statements:

Hazard Communication Flowchart:

Hazard Communication and Mitigation Workflow

First-Aid Measures: Immediate Response Protocols

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the anticipated hazards.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]

Safe Handling and Storage: Minimizing Exposure Risk

Prudent laboratory practices are essential when working with novel compounds.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Avoid generating dust. If handling a powder, use a scoop or spatula and weigh in a contained manner.

-

Keep away from sources of ignition as nitroaromatic compounds can be flammable or explosive under certain conditions.[4][9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10]

-

Store away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature for related pyrazole compounds is often refrigerated (0-8 °C).[11]

Fire-Fighting Measures and Accidental Release

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 4. Avoid breathing dust and contact with the substance.[4][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][9]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[5]

Toxicological and Ecological Considerations

Toxicology:

The toxicology of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine has not been specifically studied. However, nitroaromatic compounds as a class are known for their potential toxicity.[12][13] The nitro group can be metabolically reduced to form reactive intermediates that can lead to cellular damage. Chlorinated aromatic compounds can also exhibit toxicity and are often persistent in biological systems.[14] Therefore, this compound should be handled as if it were toxic and potentially mutagenic until proven otherwise.

Ecotoxicity:

Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[14] Care should be taken to prevent their release into the environment. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or waterways.[4]

Synthesis and Potential for Impurities

The synthesis of substituted pyrazoles can involve multiple steps and various reagents. For example, the synthesis of related pyrazole derivatives has been achieved through the condensation of hydrazines with diketones or through multi-component reactions.[15][16] The Vilsmeier-Haack reaction is also used to introduce formyl groups, which can then be further modified.[17]

Potential Synthesis Workflow:

Generalized Synthetic Pathway

Researchers should be aware that residual starting materials, reagents (e.g., chlorinating and nitrating agents), and reaction byproducts could be present as impurities. These impurities may have their own distinct toxicological profiles. Therefore, purification and characterization of the final compound are critical not only for experimental accuracy but also for safety.

Conclusion: A Commitment to Proactive Safety

In the absence of a specific Safety Data Sheet, a proactive and cautious approach is paramount when handling novel chemical entities like 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. By leveraging the known properties and hazards of structurally related compounds, researchers can establish a robust safety framework. This guide provides a foundational understanding of the potential risks and the necessary precautions to mitigate them. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the appropriate safety equipment. As research progresses, it is hoped that more specific toxicological and safety data for this compound will become available. Until then, adherence to the precautionary principle is the cornerstone of responsible research.

References

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

-

Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. Retrieved from [Link]

-

International Agency for Research on Cancer. (2020). Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Retrieved from [Link]

- Spain, J. C. (Ed.). (2000).

- Hryniuk, S. O., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47-52.

-

SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

-

Community-Based Soil and Water Advisory Board. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2013). Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 8931-8940.

- Deshmukh, M. B., et al. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Institutional Pharmacy and Life Sciences, 5(3), 1-7.

- Quiroga, J., & Portilla, J. (2022).

-

PubChem. (n.d.). 4-chloro-5-methyl-1h-pyrazol-3-amine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). 1H-Pyrazole, 3-chloro-5-methyl-4-nitro-. Retrieved from [Link]

- Cruz, S., & Portilla, J. (2025, June). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Article.

- Sun, Y., et al. (2009). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2424.

- Kumar, A., et al. (2016). Synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Analogues as Anti-Inflammatory and Analgesic Agents. Medicinal Chemistry Research, 25(8), 1645-1655.

- Li, J., et al. (2013). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221.

Sources

- 1. 5-chloro-3-methyl-4-nitro-1H-pyrazole | CAS 6814-58-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. combi-blocks.com [combi-blocks.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. afgsci.com [afgsci.com]

- 10. aksci.com [aksci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. heteroletters.org [heteroletters.org]

- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

This Application Note and Protocol is designed for researchers in energetic materials and pharmaceutical intermediate synthesis. It details the synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (also referred to as 1-amino-4-chloro-5-methyl-3-nitropyrazole).

The protocol prioritizes regiochemical control and process safety , utilizing a modular synthetic route that builds the functionalized pyrazole core before the final N-amination step.

Executive Summary & Retrosynthetic Analysis

The target molecule is a highly functionalized pyrazole featuring an electron-withdrawing nitro group, a halogen, and an N-amino moiety. This specific substitution pattern (1-amino, 3-nitro, 4-chloro, 5-methyl) suggests applications in high-energy density materials (HEDM) or as a dense, functionalized scaffold for drug discovery.

The synthesis challenges lie in regioselectivity :

-

Nitration: Direct nitration of 3-methylpyrazole favors the 4-position. Since the target requires a 3-nitro group, the 4-position must be blocked (chlorinated) first, or the nitro group must be introduced via rearrangement.

-

N-Amination: Electrophilic amination of the pyrazole nitrogen can occur at N1 or N2. Steric and electronic factors dictate that amination of 3-nitro-5-methylpyrazoles typically favors the nitrogen adjacent to the methyl group (N1), yielding the desired 1-amino-5-methyl-3-nitro isomer.

Retrosynthetic Pathway:

Target

Safety Protocol (Critical)

-

Energetic Hazards: Polynitro and aminonitro pyrazoles are potential explosives. While the target is an intermediate, it possesses energetic functional groups. Perform all reactions behind a blast shield.

-

Reagent Hazards:

-

HOSA (Hydroxylamine-O-sulfonic acid): Corrosive, hygroscopic, and thermally unstable. Store cold.

-

Chlorine Gas / NCS: Toxic inhalants. Use in a well-ventilated fume hood.

-

Nitration Mixtures: Strong oxidizers. Exothermic reactions; control temperature strictly.

-

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-methylpyrazole

Objective: Block the 4-position to force subsequent nitration to the 3/5 position.

Reagents:

-

3-Methylpyrazole (1.0 eq)

-

Trichloroisocyanuric Acid (TCCA) (0.34 eq) or N-Chlorosuccinimide (NCS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or Water (Green Chemistry route)

Procedure (Green Method via TCCA):

-

Dissolve 3-methylpyrazole (8.2 g, 100 mmol) in acetonitrile (100 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Slowly add TCCA (7.9 g, 34 mmol) portion-wise over 30 minutes. Note: TCCA releases chlorine in situ; maintain temperature <10 °C.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off the precipitated cyanuric acid byproduct. Evaporate the filtrate.

-

Redissolve the residue in dichloromethane (DCM), wash with 1M NaOH (to remove traces of acid), then brine.

-

Dry over MgSO₄ and concentrate to yield 4-chloro-3-methylpyrazole as a white/off-white solid.

-

Yield Expectation: 85–92%

-

Step 2: Synthesis of 4-Chloro-3-methyl-5-nitropyrazole